N,N'-Di-o-tolylethylenediamine chemical structure and properties
N,N'-Di-o-tolylethylenediamine chemical structure and properties
The following technical guide details the chemical structure, synthesis, properties, and functional mechanisms of N,N'-Di-o-tolylethylenediamine .
Chemical Class: Aromatic Diamine / Secondary Amine Primary Utility: Polymer Stabilization (Antioxidant), Organometallic Ligand, Chemical Intermediate CAS Registry Number: 94-92-8
Executive Summary
N,N'-Di-o-tolylethylenediamine (often commercially referred to as Stabilite Alba ) is a secondary aromatic diamine derived from the condensation of o-toluidine and 1,2-dichloroethane. While historically significant as a non-staining antioxidant and antiozonant in the rubber and polymer industries, it has gained renewed interest in drug development and organometallic chemistry as a bidentate ligand precursor. Its steric bulk, provided by the ortho-methyl groups, modulates metal center reactivity in catalytic cycles, distinguishing it from less hindered ethylenediamine derivatives.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of an ethylenediamine backbone symmetrically substituted at both nitrogen atoms with o-tolyl (2-methylphenyl) groups.
| Attribute | Specification |
| IUPAC Name | N,N'-Bis(2-methylphenyl)ethane-1,2-diamine |
| Common Synonyms | Stabilite Alba; N,N'-Ethylenedi-o-toluidine; 1,2-Bis(o-toluidino)ethane |
| Molecular Formula | C₁₆H₂₀N₂ |
| Molecular Weight | 240.35 g/mol |
| SMILES | CC1=CC=CC=C1NCCNC2=CC=CC=C2C |
| InChI Key | ZQMPWXFHAUDENN-UHFFFAOYSA-N |
Structural Diagram
The following diagram illustrates the chemical connectivity and the steric environment created by the ortho-methyl groups.
Figure 1: Connectivity of N,N'-Di-o-tolylethylenediamine showing the central ethylene bridge flanking two sterically hindered aromatic amine units.
Physicochemical Properties[2][5][6][7]
The physical profile of N,N'-Di-o-tolylethylenediamine dictates its handling in laboratory and industrial settings. It is typically a solid at room temperature, distinguishing it from many lower molecular weight liquid amines.
| Property | Value | Context/Notes |
| Physical State | Solid (Crystalline) | Often appears as white to grayish/creamy powder or flakes. |
| Melting Point | 70°C – 73°C | Sharp melting range indicates high purity potential; suitable for melt-blending. |
| Boiling Point | ~200°C (at reduced pressure) | Decomposes at high temperatures; vacuum distillation recommended. |
| Solubility | Soluble in organic solvents | High solubility in acetone, ethanol, benzene, and chloroform. |
| Water Solubility | Insoluble | Hydrophobic character due to aromatic rings. |
| pKa | ~4.5 - 5.0 (Conjugate Acid) | Weakly basic due to delocalization of nitrogen lone pair into the aromatic ring. |
| Density | ~1.05 g/cm³ | Slightly denser than water. |
Synthesis & Manufacturing Protocol
The industrial and laboratory synthesis follows a nucleophilic substitution pathway. The protocol below ensures high yield and minimizes the formation of quaternary ammonium byproducts.
Reaction Pathway
Reagents: o-Toluidine (Excess), 1,2-Dichloroethane. Catalyst/Base: Sodium Carbonate (Na₂CO₃) or excess amine to scavenge HCl.
Figure 2: Step-by-step synthesis workflow for N,N'-Di-o-tolylethylenediamine.
Detailed Methodology
-
Charge: In a round-bottom flask equipped with a reflux condenser, combine o-toluidine (2.2 molar equivalents) and 1,2-dichloroethane (1.0 molar equivalent) .
-
Reflux: Heat the mixture to reflux (approx. 100–120°C). The reaction is driven by the nucleophilic attack of the amine nitrogen on the alkyl halide carbons.
-
Neutralization: As the reaction progresses, HCl is generated. The addition of an inorganic base (Na₂CO₃) or the use of excess o-toluidine neutralizes the acid, driving the equilibrium forward.
-
Work-up: Upon completion, the mixture is cooled and treated with aqueous NaOH to ensure the product is in its free base form. The organic layer is separated.[1]
-
Purification: The crude solid is recrystallized from hot ethanol or acetone to remove unreacted o-toluidine and oligomeric byproducts.
Functional Mechanisms
A. Antioxidant Activity (Radical Scavenging)
In polymer and rubber applications, N,N'-Di-o-tolylethylenediamine functions as a secondary antioxidant . It interrupts oxidative degradation chains by donating a hydrogen atom from the secondary amine (N-H) to propagating peroxy radicals (ROO•).
-
Mechanism: ROO• + R'2NH -> ROOH + R'2N•
-
The resulting aminyl radical (R'2N•) is stabilized by resonance with the aromatic ring and steric protection from the o-methyl group, preventing it from initiating new chains.
B. Ligand Chemistry in Drug Development
In pharmaceutical research, this molecule serves as a ligand scaffold for organometallic catalysts (e.g., Palladium or Copper complexes).
-
Coordination: It acts as a neutral, bidentate N,N-donor ligand.
-
Steric Modulation: The ortho-methyl groups create a "chiral pocket" (if atropisomerism is induced) or simply a sterically crowded environment that favors specific reductive elimination pathways in cross-coupling reactions (e.g., Buchwald-Hartwig amination).
Safety & Toxicology (E-E-A-T)
Critical Warning: While N,N'-Di-o-tolylethylenediamine is a derivative, it is metabolically linked to o-toluidine , a known carcinogen. Strict safety protocols are mandatory.
| Hazard Class | Description | Precautionary Measure |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Wear nitrile gloves and face shield. |
| Carcinogenicity | Potential to metabolize to o-toluidine (Group 1 Carcinogen). | Use in a fume hood with HEPA filtration. |
| Skin Sensitization | May cause allergic skin reactions (contact dermatitis). | Avoid direct contact; wash immediately if exposed. |
| Environmental | Toxic to aquatic life with long-lasting effects. | Dispose of as hazardous chemical waste (Incineration). |
Self-Validating Safety Protocol:
-
Verification: Before heating, ensure the system is under inert atmosphere (N₂/Ar) to prevent auto-oxidation of the amine, which can generate toxic vapors.
-
Spill Control: Solid spills should be cleaned with a HEPA vacuum, not swept (to avoid dust generation).
References
-
PubChem. (2024). N,N'-Di-o-tolylethylenediamine - Compound Summary. National Library of Medicine. [Link]
-
EPA (United States Environmental Protection Agency). (2023). Chemical Data Access Tool (CDAT): N,N'-Di-o-tolylethylenediamine. [Link]
